molecular formula C23H22FN3O3 B11015363 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11015363
M. Wt: 407.4 g/mol
InChI Key: DIRPLTGLSVBZEG-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound featuring an indole moiety, a fluoro substituent, and an isoquinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group in the isoquinoline carboxamide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion to secondary alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

    Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms involving indole and isoquinoline structures.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. The indole moiety may interact with serotonin receptors, while the isoquinoline carboxamide structure could inhibit specific enzymes involved in disease pathways. The fluoro substituent may enhance binding affinity and selectivity by forming additional hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the fluoro substituent, potentially resulting in different biological activity and binding affinity.

    N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide: Contains a chloro group instead of fluoro, which may alter its reactivity and pharmacokinetic properties.

    N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-ethoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide: The ethoxy group may affect solubility and metabolic stability.

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to the combination of the fluoroindole and isoquinoline carboxamide structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H22FN3O3/c1-30-13-12-27-15-20(18-4-2-3-5-19(18)23(27)29)22(28)25-9-11-26-10-8-16-6-7-17(24)14-21(16)26/h2-8,10,14-15H,9,11-13H2,1H3,(H,25,28)

InChI Key

DIRPLTGLSVBZEG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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